4-Bromo-2-[(ethylamino)methyl]phenol
CAS No.: 42313-78-0
Cat. No.: VC2103154
Molecular Formula: C9H12BrNO
Molecular Weight: 230.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42313-78-0 |
|---|---|
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.1 g/mol |
| IUPAC Name | 4-bromo-2-(ethylaminomethyl)phenol |
| Standard InChI | InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 |
| Standard InChI Key | IHDCKEKALDGXGZ-UHFFFAOYSA-N |
| SMILES | CCNCC1=C(C=CC(=C1)Br)O |
| Canonical SMILES | CCNCC1=C(C=CC(=C1)Br)O |
Introduction
Fundamental Properties and Structural Characteristics
4-Bromo-2-[(ethylamino)methyl]phenol is a chemical compound with precisely defined properties that make it identifiable and distinguish it from related compounds. The molecule features a phenol core with a bromine atom at the para position (C-4) and an ethylaminomethyl group at the ortho position (C-2), creating a functionalized structure with multiple reactive sites.
Basic Identification and Physical Properties
The compound is characterized by several key identifiers that allow for its precise classification:
| Property | Value |
|---|---|
| CAS Number | 42313-78-0 |
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.11 g/mol |
| MDL Number | MFCD11940289 |
| IUPAC Name | 4-bromo-2-((ethylamino)methyl)phenol |
| SMILES Notation | CCNCC1=CC(Br)=CC=C1O |
| Typical Purity | 97% |
The compound's structural formula incorporates a phenolic hydroxyl group, a bromine atom, and an ethylaminomethyl substituent, all of which contribute to its chemical behavior and potential applications .
Structural Features and Chemical Characteristics
The molecular structure of 4-Bromo-2-[(ethylamino)methyl]phenol presents several key functional groups that influence its reactivity and properties:
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The phenolic hydroxyl group (-OH) attached directly to the aromatic ring contributes to the compound's acidity and makes it capable of forming hydrogen bonds.
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The bromine atom at the C-4 position affects the electron distribution within the aromatic ring and provides a site for potential substitution reactions.
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The ethylaminomethyl group (-CH2NHCH2CH3) introduces basic nitrogen functionality, creating a molecule with both acidic and basic sites.
These structural features create a compound with interesting amphoteric properties, as it contains both the acidic phenolic hydroxyl group and the basic secondary amine function. This combination of functional groups suggests potential for various chemical interactions, including acid-base reactions, hydrogen bonding, and coordination with metal ions .
Analytical Characterization Methods
Proper identification and characterization of 4-Bromo-2-[(ethylamino)methyl]phenol are essential for ensuring product quality and supporting research applications. Multiple analytical techniques can be employed to confirm the structure and purity of this compound.
Spectroscopic Identification Techniques
Several spectroscopic methods are particularly valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, methylene protons adjacent to the nitrogen, ethyl group protons, and the phenolic hydroxyl proton.
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¹³C NMR would confirm the carbon framework, with characteristic shifts for the carbon bearing the bromine atom.
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Infrared (IR) Spectroscopy:
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Expected to show characteristic absorption bands for the phenolic O-H stretch (3200-3500 cm⁻¹), N-H stretch from the secondary amine, and aromatic C=C stretching vibrations.
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The C-Br bond would typically show absorption in the fingerprint region.
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Mass Spectrometry:
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Would provide molecular weight confirmation and characteristic fragmentation patterns, including bromine isotope patterns.
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The molecular ion peak would be expected at m/z 230/232 with the characteristic isotope pattern of bromine-containing compounds.
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These spectroscopic methods, used in combination, provide complementary information that can definitively confirm the structure of 4-Bromo-2-[(ethylamino)methyl]phenol.
Comparison with Structurally Related Compounds
Comparing 4-Bromo-2-[(ethylamino)methyl]phenol with structurally related compounds provides insights into structure-property relationships and helps predict potential behaviors and applications.
Structural Analogs and Their Distinctions
Several compounds share structural similarities with 4-Bromo-2-[(ethylamino)methyl]phenol but differ in key aspects:
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 4-Bromo-2-[(methylamino)methyl]phenol | Contains methylamino instead of ethylamino group | Slightly less lipophilic; potentially different receptor binding profile |
| 2-Bromo-4-methylphenol | Lacks aminomethyl group; different bromine position | Lacks basic nitrogen; different reactivity pattern |
| 4-Bromo-2-((2,4-dimethyl-phenylimino)-methyl)-phenol | Contains imino linkage and dimethylphenyl group | More rigid structure; different electronic properties |
These structural differences likely result in distinct chemical and biological behaviors despite their shared bromophenol core structure .
Structure-Activity Relationships
The position and nature of substituents on the phenolic core significantly influence various properties:
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The para-bromine (C-4) substituent:
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Increases lipophilicity compared to unsubstituted analogs
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Provides a site for potential further functionalization
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Typically affects electronic distribution in the aromatic ring
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The ethylaminomethyl group at C-2:
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Introduces basic character through the secondary amine functionality
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Creates a potential metal chelation site when considered together with the adjacent phenolic hydroxyl group
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Provides opportunities for hydrogen bonding interactions
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The phenolic hydroxyl group:
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Contributes to potential antioxidant properties
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Modulates acidity compared to simple phenols due to neighboring substituents
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Creates potential for intramolecular hydrogen bonding with the amine nitrogen
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These structure-activity considerations are important for understanding the compound's behavior and for designing related molecules with optimized properties .
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